

Application Notes and Protocols for Mass Spectrometry-Based Identification of SIRT5 Substrates

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Compound of Interest

Compound Name: *SIRT5 inhibitor 7*

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Introduction

Sirtuin 5 (SIRT5) is a critical member of the NAD⁺-dependent protein deacetylase family, primarily located in the mitochondria.[1] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities.[2][3] This enzymatic profile positions SIRT5 as a key regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism.[4][5] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic development.[4][6]

Identifying the direct substrates of SIRT5 is crucial for elucidating its biological functions and understanding its role in disease. Mass spectrometry (MS)-based proteomics has emerged as the most powerful and unbiased tool for this purpose.[7] These methods typically involve quantitative comparison of post-translational modifications (PTMs) between wild-type (WT) systems and those with SIRT5 genetically knocked out (KO) or knocked down (KD). This document provides detailed application notes and protocols for the leading MS-based workflows used to identify and quantify SIRT5 substrates.

Key Methodological Approaches

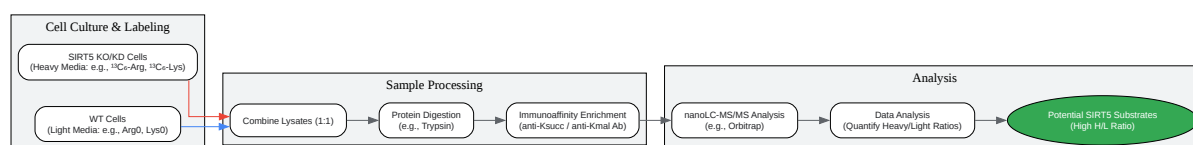
Two primary strategies are employed for the large-scale identification of SIRT5 substrates:

- **Global Acylome Profiling:** This approach aims to identify and quantify thousands of acylated (e.g., succinylated, malonylated) peptides from total cellular or mitochondrial lysates. By comparing the abundance of these peptides between WT and SIRT5 KO/KD samples, hyper-acylated peptides in the absence of SIRT5 can be identified as potential substrates. Quantitative strategies include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and various label-free methods.[\[8\]](#)[\[9\]](#)
- **Immunoaffinity Purification of SIRT5 Interactors (IP-MS):** This method identifies proteins that physically interact with SIRT5. While it primarily reveals binding partners, it can also capture transient enzyme-substrate interactions. This approach is complementary to global acylome profiling.[\[7\]](#)[\[10\]](#)

Experimental Workflows and Visualizations

Workflow 1: SILAC-Based Quantitative Acylome Profiling

This workflow is a gold-standard for quantitative proteomics, enabling precise relative quantification by metabolic incorporation of "heavy" and "light" amino acids.[\[11\]](#)[\[12\]](#)

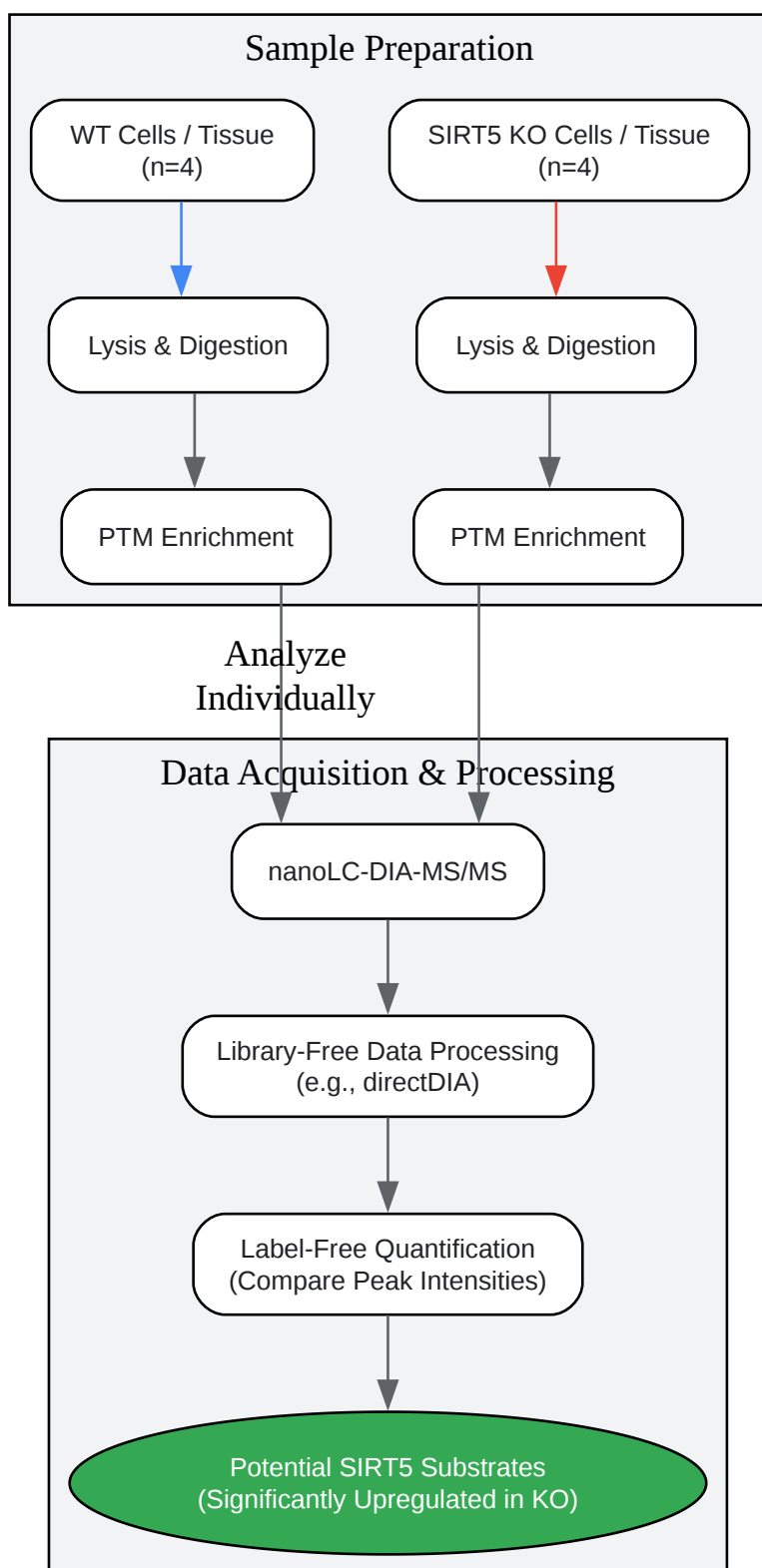


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Caption: SILAC workflow for identifying SIRT5 substrates.

Workflow 2: Label-Free (Data-Independent Acquisition) Acylome Profiling

Label-free methods, particularly those using Data-Independent Acquisition (DIA), offer high reproducibility and deep proteome coverage without the need for metabolic labeling, making them suitable for tissue samples.[\[2\]](#)[\[13\]](#)

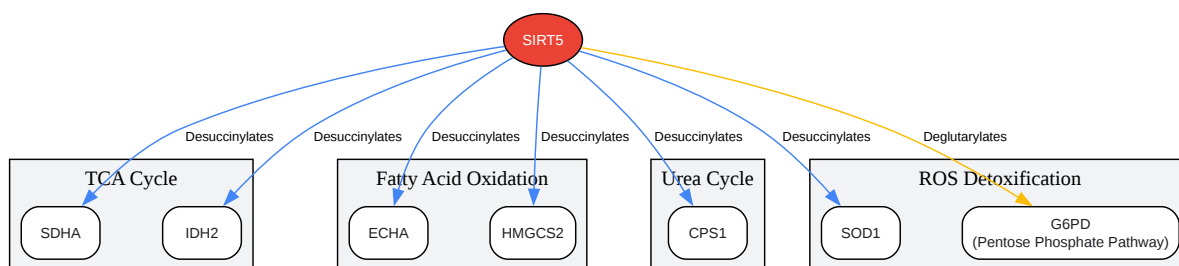


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Caption: Label-free DIA-MS workflow for acylome analysis.

Signaling Pathways Regulated by SIRT5

SIRT5 targets key enzymes across central metabolic pathways, primarily through desuccinylation, to maintain cellular homeostasis.[5][14][15]



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Caption: Key metabolic pathways regulated by SIRT5 deacylation.

Quantitative Data Summary

Mass spectrometry studies have identified hundreds of potential SIRT5 substrates. The tables below summarize data from key publications, showcasing proteins with significantly increased acylation in SIRT5 KO models.

Table 1: Selected SIRT5 Substrates Identified in Mouse Heart Tissue Data derived from a label-free quantitative proteomics study comparing Sirt5 WT and KO mouse hearts.[9][16]

Substrate Protein	Gene	PTM Site	Cellular Process	Fold Change (KO/WT)
Enoyl-CoA hydratase, mitochondrial	ECHA	K351	Fatty Acid Oxidation	> 3.0
Succinate dehydrogenase [ubiquinone] flavoprotein subunit	SDHA	K179	TCA Cycle	> 3.0
Isocitrate dehydrogenase [NADP], mitochondrial	IDH2	K413	TCA Cycle / Redox	> 3.0
ATP synthase subunit alpha, mitochondrial	ATP5A1	K485	Oxidative Phosphorylation	> 3.0
Pyruvate dehydrogenase E1 component subunit alpha	PDHA1	K321	Glycolysis Link	> 3.0
Carnitine O-palmitoyltransferase 2, mitochondrial	CPT2	K438	Fatty Acid Oxidation	> 3.0

Table 2: SIRT5-Regulated Acylation Sites Identified in Mouse Brain Tissue Data from a DIA-MS study on WT vs. SIRT5-KO mouse brains, identifying both malonylated and succinylated targets.[2]

Substrate Protein	Gene	PTM Site	PTM Type	Cellular Process	Fold Change (KO/WT)
Malate dehydrogenase, mitochondrial	MDH2	K185	Succinylation	TCA Cycle	10.9
Glutamate dehydrogenase 1, mitochondrial	GLUD1	K482	Succinylation	Amino Acid Metabolism	9.8
Aspartate aminotransferase, mitochondrial	GOT2	K159	Malonylation	Amino Acid Metabolism	8.2
Pyruvate kinase PKM	PKM	K498	Succinylation	Glycolysis	6.5
ATP synthase subunit O, mitochondrial	ATP5O	K136	Succinylation	Oxidative Phosphorylation	5.7
Tubulin alpha-1A chain	TUBA1A	K326	Malonylation	Cytoskeleton	4.1

Experimental Protocols

Protocol 1: SILAC Labeling and Cell Culture for SIRT5 Substrate Screening

This protocol is adapted for adherent cells, such as mouse embryonic fibroblasts (MEFs).[\[8\]](#)[\[17\]](#)

- Cell Culture: Culture SIRT5 WT and KO MEFs in parallel for at least 6-8 cell divisions to ensure >95% isotope incorporation.[\[18\]](#)

- SILAC Media Preparation:
 - Light Medium: DMEM for SILAC, supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and standard L-arginine (Arg-0) and L-lysine (Lys-0).
 - Heavy Medium: Identical to light medium, but containing stable isotope-labeled L-arginine ($^{13}\text{C}_6$, $^{15}\text{N}_4$ -Arg or $^{13}\text{C}_6$ -Arg) and L-lysine ($^{13}\text{C}_6$, $^{15}\text{N}_2$ -Lys or $^{13}\text{C}_6$ -Lys).[\[18\]](#)
- Labeling:
 - Plate WT cells in "light" medium.
 - Plate SIRT5 KO cells in "heavy" medium.
 - Grow cells to ~80-90% confluency.
- Harvesting:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells into PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
 - Flash-freeze cell pellets in liquid nitrogen and store at -80°C.

Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion

- Cell Lysis:
 - Resuspend the combined "light" WT and "heavy" KO cell pellets (at a 1:1 protein ratio, determined by a preliminary protein assay) in lysis buffer (e.g., 8 M urea in 50 mM triethylammonium bicarbonate [TEAB], with protease and phosphatase inhibitors).
 - Sonicate the lysate on ice to shear DNA and ensure complete lysis.
 - Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet debris. Retain the supernatant.
- Protein Reduction and Alkylation:

- Add dithiothreitol (DTT) to the lysate to a final concentration of 5 mM and incubate for 1 hour at 37°C.
- Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 45 minutes at room temperature in the dark.
- Protein Digestion:
 - Dilute the urea concentration of the sample to <2 M with 50 mM TEAB.
 - Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
 - Incubate overnight at 37°C with gentle shaking.
- Desalting:
 - Acidify the peptide solution with formic acid (FA) to a final concentration of 1%.
 - Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
 - Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: Immunoaffinity Enrichment of Succinyl-Lysine (Ksucc) Peptides

This protocol is critical for isolating the low-abundance modified peptides from the complex mixture.^{[2][8]}

- Antibody-Bead Conjugation:
 - Use a high-quality anti-succinyl-lysine antibody.
 - Covalently couple the antibody to protein A/G agarose or magnetic beads according to the manufacturer's protocol.
- Enrichment:

- Re-dissolve the dried peptide mixture in immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
- Add the antibody-conjugated beads to the peptide solution.
- Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic stand.
 - Wash the beads sequentially to remove non-specifically bound peptides:
 - 2x with IP buffer.
 - 2x with high-salt wash buffer (e.g., IP buffer with 500 mM NaCl).
 - 2x with Milli-Q water.
- Elution:
 - Elute the enriched Ksucc peptides from the beads using an acidic solution (e.g., 0.15% trifluoroacetic acid [TFA]).
 - Immediately desalt the eluted peptides using a C18 tip or SPE cartridge.
 - Dry the final sample in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Processing

- LC-MS/MS Analysis:
 - Reconstitute the final peptide sample in a solution of 2% acetonitrile (ACN) and 0.1% FA.
 - Analyze the sample using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap series).[\[2\]](#)
 - Use a suitable gradient to separate peptides over a reversed-phase analytical column (e.g., 75 µm ID x 25 cm).

- For SILAC, operate the MS in data-dependent acquisition (DDA) mode. For label-free, data-independent acquisition (DIA) is recommended for its reproducibility.[2]
- Data Analysis (SILAC):
 - Process the raw MS data using software capable of SILAC quantification (e.g., MaxQuant).
 - Search the data against a relevant protein database (e.g., UniProt Mouse). Specify trypsin as the enzyme, succinylation of lysine as a variable modification, and the appropriate heavy labels.
 - Identify peptides with a high Heavy/Light (H/L) ratio (e.g., >2.5-fold) and a low p-value as potential SIRT5-regulated sites.
- Data Analysis (Label-Free DIA):
 - Process the DIA files using a library-free search engine (e.g., Spectronaut's directDIA).[13]
 - Perform statistical analysis to compare the normalized peak areas of identified succinylated peptides between the WT and SIRT5 KO groups.
 - Identify peptides with significantly increased abundance in the KO group as potential SIRT5 substrates.

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